3-Deazauridine is classified under nucleoside analogues and is synthesized from uridine. It is particularly noted for its potential therapeutic applications in oncology and virology. The compound can be sourced from various synthetic pathways that modify uridine to enhance its pharmacological properties.
The synthesis of 3-deazauridine typically involves several key steps:
For instance, one method described involves the use of a reaction between uridine and specific reagents that facilitate the removal of the nitrogen atom, resulting in the formation of 3-deazauridine with high yield and purity .
The molecular formula of 3-deazauridine is CHNO. Its structure consists of a ribose sugar linked to a modified pyrimidine base. The absence of the nitrogen atom at the 3-position leads to significant changes in its chemical reactivity and biological function compared to uridine.
3-Deazauridine undergoes various chemical reactions that influence its biological activity:
These reactions are crucial for understanding how 3-deazauridine exerts its antitumor effects by disrupting nucleotide metabolism.
The mechanism of action of 3-deazauridine primarily involves:
These mechanisms highlight its potential as an antimetabolic agent in cancer therapy.
These properties are essential for formulating effective therapeutic agents based on this compound.
3-Deazauridine has several notable applications:
3-Deazauridine (4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone) represents a fundamental structural modification of uridine where the N-3 nitrogen atom in the pyrimidine ring is replaced by a carbon atom (Fig. 1). This 3-nitrogen deficiency transforms the aromatic heterocycle into a 2-pyridone system with distinct electronic properties and hydrogen bonding capabilities. The absence of N-3 eliminates a key hydrogen bond acceptor site critical for canonical base-pairing, while the C3 position becomes available for chemical modifications that dramatically alter biological activity. Theoretical studies using molecular orbital calculations reveal that this substitution significantly reduces the molecule's dipole moment (approximately 1.5 D lower than uridine) and alters charge distribution patterns across the heterocyclic ring [8]. These electronic perturbations underlie 3-deazauridine's distinctive binding affinities for enzymes in nucleotide metabolism compared to its natural counterpart. The C3 carbon also provides a synthetic handle for introducing diverse substituents (–F, –NO₂, aryl groups) that modulate biological activity by altering steric bulk, electronic properties, and recognition by metabolic enzymes [3] [6].
Fig. 1: Structural comparison of uridine and 3-deazauridine highlighting the 3-nitrogen deficiency (red circle)
The biological activity of 3-deazauridine is critically dependent on the β-D-ribofuranosyl configuration, mirroring the stereochemical requirements of natural nucleosides. X-ray crystallographic studies confirm that the ribose moiety adopts the characteristic C2'-endo puckering observed in A-form nucleic acids, with the glycosidic bond exhibiting an anti-conformation relative to the pyridone ring [10]. The β-anomeric configuration positions the ribose for proper recognition by nucleoside kinases and transporters, as evidenced by the near-complete loss of activity in α-anomers. Molecular dynamics simulations indicate that the 2'-hydroxyl group participates in a stabilizing intramolecular hydrogen bond network involving the 3'-oxygen and the pyridone carbonyl, creating a pseudo-rigid structure that influences protein binding. Modifications at the 2' or 3' positions of the ribose ring generally diminish phosphorylation efficiency by uridine-cytidine kinase, highlighting the enzyme's strict stereospecific requirements [7].
The pioneering synthesis of 3-deazauridine employed the fusion method, reacting 1,2,4-triacetoxyribose with the sodium salt of 4-hydroxy-2(1H)-pyridone under carefully controlled thermal conditions (Fig. 2A). This direct glycosylation yielded predominantly the β-anomer but suffered from low efficiency (15-20% yield) and required extensive purification [10]. A significant advancement came with the use of Vorbrüggen glycosylation, protecting the pyridone as a silylated derivative (typically tert-butyldiphenylsilyl at N-1) and reacting it with acetobromoribose in the presence of Lewis acid catalysts like tin(IV) chloride or trimethylsilyl triflate. This method improved β-selectivity (>20:1) and overall yields to 40-60% by minimizing O-glycosylation side products [3]. Key to these syntheses was the preparation of the heterocyclic aglycone: 4-hydroxy-2(1H)-pyridone was synthesized via cyclization of ethyl cyanoacetate with ethyl acrylate under basic conditions, followed by decarboxylation and hydrolysis. These foundational methods established the chemical accessibility of 3-deazauridine but offered limited flexibility for C3 modifications required for advanced biological studies.
Fig. 2: Synthetic strategies for 3-deazauridine: (A) Early glycosylation routes; (B) Modern C3-arylation approach
Contemporary synthetic strategies focus on palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl groups at the C3 position, significantly expanding the chemical space and biological potential of 3-deazauridine analogs (Fig. 2B). The critical synthetic sequence involves:
This methodology delivers 3-aryl-3-deazauridine derivatives in 45-75% overall yield from protected 3-deazauridine, with excellent functional group tolerance. The electronic nature of the aryl group profoundly influences biological activity: electron-withdrawing substituents (e.g., -F, -CF₃, -NO₂) enhance antiviral potency against HSV-1, while electron-donating groups (e.g., -OMe, -Me) generally diminish activity. Notably, 3-(4-fluorophenyl)-3-deazauridine demonstrates EC₅₀ values against HSV-1 (0.8 μM) comparable to acyclovir, representing a >100-fold improvement over the parent 3-deazauridine [4] [6].
Table 1: Comparative Analysis of Synthetic Methods for 3-Deazauridine Derivatives
Synthetic Method | Key Conditions | Target Compounds | Yield Range | Key Advantages/Limitations |
---|---|---|---|---|
Fusion Glycosylation | Pyridone Na⁺ salt + sugar acetate, 160-180°C | Unsubstituted 3-deazauridine | 15-20% | Historically significant; low yield, poor selectivity |
Vorbrüggen Glycosylation | Silylated pyridone + acetobromoribose, SnCl₄ catalyst, CH₃CN | Unsubstituted & 3-halo derivatives | 40-60% | Improved β-selectivity; moderate yields |
C3-Arylation (Modern) | 3-Bromo precursor + arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH | 3-Aryl-3-deazauridines | 45-75% | Broad substrate scope; enables structure-activity optimization |
The biological profile of 3-deazauridine derivatives is exquisitely sensitive to C3 substituents, with even small structural changes causing dramatic shifts in mechanism and potency:
Unsubstituted (3-H): The parent compound acts primarily as a CTP synthetase inhibitor following intracellular phosphorylation to its triphosphate form. It depletes intracellular CTP pools, exhibiting cytostatic effects against L1210 leukemia (CC₅₀ = 1.3 μM) and CCRF-CEM cells (CC₅₀ = 11 μM). Antiviral activity is modest (EC₅₀ >100 μM against HSV-1) [6].
Fluorine Substituent (3-F): Introducing fluorine at C3 fundamentally alters the mechanism by shifting inhibition to orotidylate decarboxylase (ODC). The 3-fluoro-3-deazauridine monophosphate (3F-3DUMP) becomes a potent inhibitor (Kᵢ ~ 50 nM) of ODC in the UMP synthase complex. This switch occurs because fluorination lowers the pKₐ of the monophosphate, preventing further phosphorylation to di- and triphosphates. Consequently, 3F-3DUrd depletes both UTP and CTP pools and shows synergistic cytotoxicity with hypoxanthine or adenine due to PRPP depletion [2].
Nitro Substituent (3-NO₂): The strongly electron-withdrawing nitro group significantly enhances broad-spectrum antiviral activity while reducing cytotoxicity. 3-Nitro-3-deazauridine (3N-3DU) demonstrates potent activity against RNA viruses: rhinovirus (EC₅₀ = 6.2 μM; antiviral index = 24.1), Semliki Forest virus (AI = 76.9), and vesicular stomatitis virus (AI = 50). This enhanced activity correlates with improved cellular uptake and metabolic stability compared to the parent compound. Notably, 3N-3DU is >10-fold less cytotoxic than unmodified 3-deazauridine in mammalian cells [3] [5].
Aryl Substituents (3-Ar): C3-arylation creates compounds with potent anti-herpetic activity. Structure-activity analysis reveals:
Table 2: Structure-Activity Relationships of Key 3-Deazauridine Derivatives
C3 Substituent | Primary Target | Anticancer Activity (Cell Lines) | Antiviral Activity (Viruses) | Key Mechanistic Features |
---|---|---|---|---|
H (Parent) | CTP synthetase | L1210 leukemia (CC₅₀ = 1.3 μM); CCRF-CEM (CC₅₀ = 11 μM) | Limited activity (EC₅₀ >100 μM vs HSV-1) | Triphosphate-mediated competitive inhibition; CTP depletion |
F | Orotidylate decarboxylase (UMP synthase) | Synergistic with purines | Not significant | Monophosphate accumulation; UTP/CTP dual depletion; pKₐ effect blocks further phosphorylation |
NO₂ | Viral RNA-dependent processes | Minimal cytotoxicity | Rhinovirus (AI=24.1); SFV (AI=76.9); VSV (AI=50) | Enhanced metabolic stability; broad RNA virus inhibition |
4-Fluorophenyl | Viral early protein synthesis | Not reported | HSV-1 (EC₅₀ = 0.8 μM); Comparable to acyclovir | Disrupts viral immediate-early gene expression; unknown molecular target |
3,5-Bis(trifluoromethyl)phenyl | Putative viral polymerase | Moderate cytotoxicity | HSV-1 (EC₅₀ = 0.5 μM); HSV-2 (EC₅₀ = 1.1 μM) | Highest potency in series; potential DNA binding |
AI: Antiviral Index (MTD/MIC); SFV: Semliki Forest Virus; VSV: Vesicular Stomatitis Virus
The SAR data collectively demonstrate that strategic modifications at C3 transform 3-deazauridine from a moderately active cytostatic agent into either:
These findings establish the C3 position as a critical medicinal chemistry handle for tuning target specificity and biological activity in the 3-deazauridine scaffold.
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